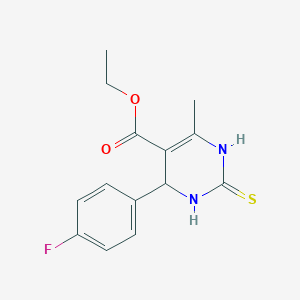

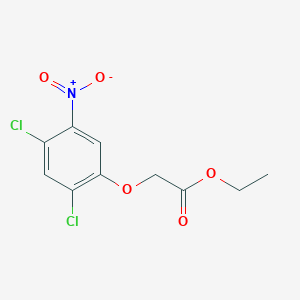

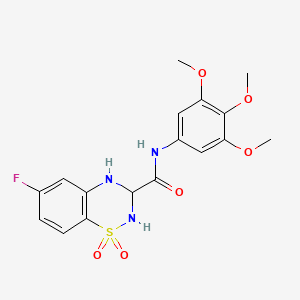

![molecular formula C12H21NO3 B2529943 叔丁基1-(羟甲基)-3-氮杂双环[3.1.1]庚烷-3-羧酸酯 CAS No. 1087784-78-8](/img/structure/B2529943.png)

叔丁基1-(羟甲基)-3-氮杂双环[3.1.1]庚烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate" is a structurally complex molecule that belongs to the family of azabicycloalkane carboxylates. These compounds are of significant interest in the field of organic chemistry due to their potential as intermediates in the synthesis of various pharmacologically active molecules. The azabicycloalkane core is a common structural motif found in many natural products and pharmaceuticals, which often exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of related azabicycloalkane carboxylates has been reported in several studies. For instance, an efficient and scalable synthetic route to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which includes a key step of optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase . Moreover, a stereoselective synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been described, highlighting the importance of controlling the stereoselectivity of the cyclopropanation step .

Molecular Structure Analysis

The molecular structure of azabicycloalkane carboxylates is characterized by the presence of a bicyclic ring system that includes a nitrogen atom. This structure imparts rigidity to the molecule, which can be crucial for its biological activity. The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, for example, has been elucidated using NMR spectroscopy and X-ray diffraction analysis, revealing the presence of a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound has been synthesized and its structure confirmed by X-ray diffraction, demonstrating the bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .

Chemical Reactions Analysis

Azabicycloalkane carboxylates can undergo various chemical reactions due to the presence of functional groups such as esters and hydroxymethyl groups. These reactions can be utilized to further modify the core structure or introduce additional functional groups. For example, the synthesis of constrained peptidomimetics from azabicycloalkane amino acids involves key steps such as Michael addition and hydrogenolysis to produce the fused ring system . Additionally, the regioselective introduction and transformation of substituents at specific carbon atoms of azabicycloalkane derivatives have been described, which are precursors to conformationally constrained β-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylates are influenced by their molecular structure. The rigidity of the bicyclic ring system and the presence of various substituents affect properties such as solubility, melting point, and reactivity. The synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, for instance, involves an epimerization/hydrolysis step that avoids tedious purification, indicating the importance of stereochemistry in the physical properties of these compounds .

科学研究应用

合成和化学性质

叔丁基1-(羟甲基)-3-氮杂双环[3.1.1]庚烷-3-羧酸酯由于其复杂的结构和潜在的应用,一直是合成有机化学中感兴趣的主题。Maton 等人(2010 年)开发了一种高效的可扩展合成该化合物的路线,重点改进了以前的方法,并在多次化学转化中实现了显著的收率 (Maton 等人,2010 年)。类似地,Harmsen 等人(2011 年)描述了叔丁基反式-4-乙炔基-3-羟基哌啶-1-羧酸酯的合成,这是一种制备取代哌啶的新支架,展示了该化合物在有机合成中的多功能性 (Harmsen 等人,2011 年)。

在药物化学中的应用

该化合物的双环性质和构象约束使其成为药物化学中一个有用的构建模块。Napolitano 等人(2010 年)对它的合成进行了研究,探索了有效生产这种非天然氨基酸的不同方法 (Napolitano 等人,2010 年)。Meyers 等人(2009 年)还开发了叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯的合成路线,这是一种相关化合物,突出了其在互补化学空间中开发新化合物的潜力 (Meyers 等人,2009 年)。

构象受限氨基酸

该化合物已被用于合成构象受限氨基酸,这对开发肽模拟物很重要。Campbell 和 Rapoport(1996 年)报道了一种手性特异性制备 1-羧基-7-氮杂双环庚烷氨基酸的方法,该方法可用于生成肽模拟物作为构象探针 (Campbell 和 Rapoport,1996 年)。Avenoza 等人(2002 年)描述了所有四个对映体纯净的 2-羟基-7-氮杂双环[2.2.1]庚烷-1-羧酸的合成,展示了其在创建 3-羟脯氨酸类似物中的应用 (Avenoza 等人,2002 年)。

在有机化学中的应用

在有机化学中,该化合物的合成及其衍生物的合成由于其复杂的结构和潜在的应用而代表了一个重要的研究领域。例如,Moriguchi 等人(2014 年)合成了叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯作为环状氨基酸酯并分析了其分子结构 (Moriguchi 等人,2014 年)。

属性

IUPAC Name |

tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h9,14H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCJKYARJWWJGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

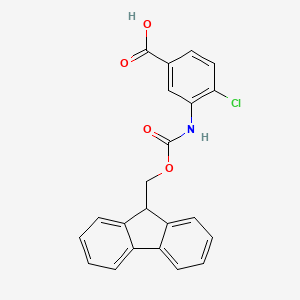

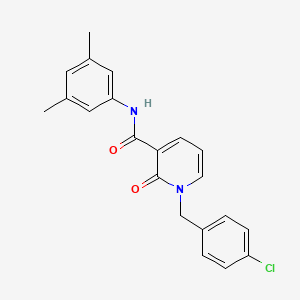

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)

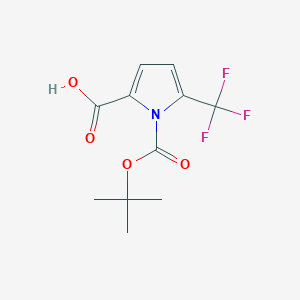

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)

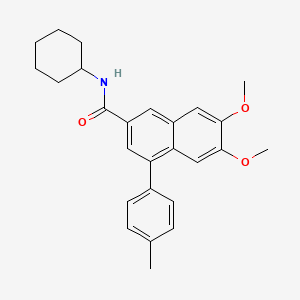

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

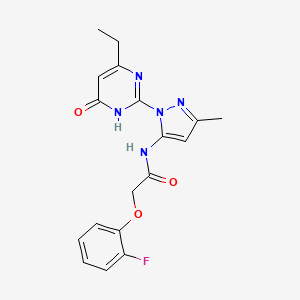

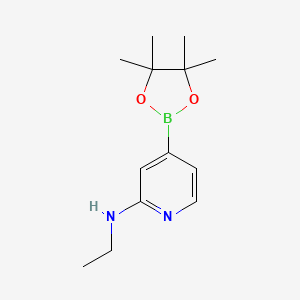

![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)